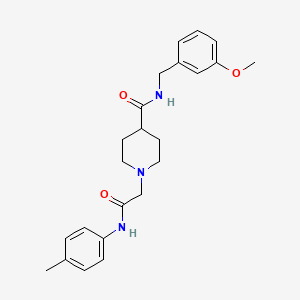

N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide

Description

N-(3-Methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a synthetic piperidine-based carboxamide derivative characterized by a 3-methoxybenzyl substituent and a 2-oxo-2-(p-tolylamino)ethyl side chain. Its structural complexity arises from the integration of aromatic (p-tolyl) and methoxybenzyl groups, which influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-17-6-8-20(9-7-17)25-22(27)16-26-12-10-19(11-13-26)23(28)24-15-18-4-3-5-21(14-18)29-2/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,28)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCGJENGFJVDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.

Attachment of the 3-methoxybenzyl group: This can be done through nucleophilic substitution reactions.

Incorporation of the 2-oxo-2-(p-tolylamino)ethyl group: This step might involve amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

Substitution: Both nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including analgesic and anti-inflammatory effects.

Industry: Used in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several analogues, as highlighted in the literature:

Key Observations:

The p-tolylamino moiety is conserved across multiple compounds (e.g., 4h, 5c) and correlates with local anesthetic or enzyme inhibitory activity . Triazole (in 5c) or oxadiazole (in 9) rings introduce heterocyclic diversity, influencing target selectivity and metabolic stability .

Synthetic Yields and Purity :

- Compounds like 5c and 3j were synthesized with high yields (71–81%) and purity (>98%), suggesting robust synthetic pathways for piperidine-carboxamide derivatives .

Compound 9 showed anti-proliferative activity, indicating that piperidine-carboxamides with chlorothiophen-oxadiazole substituents may target cancer pathways .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR and Analytical Data for Selected Compounds

Insights:

- The C=O and Ar-C peaks in 13C NMR are consistent across analogues, confirming structural integrity of the carboxamide and aromatic groups .

Biological Activity

N-(3-methoxybenzyl)-1-(2-oxo-2-(p-tolylamino)ethyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its structural formula as follows:

- SMILES Representation :

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

This structure suggests that the compound may interact with various biological targets due to its diverse functional groups.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Interaction : The structure suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.

- Antioxidant Properties : Some derivatives of similar compounds have shown antioxidant activity, which may be relevant for neuroprotective effects.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

| Study | Findings |

|---|---|

| In vitro cytotoxicity | The compound exhibited selective cytotoxicity against cancer cell lines, suggesting potential anti-cancer properties. |

| Animal model studies | In rodent models, the compound demonstrated significant analgesic and anti-inflammatory effects, indicating potential for pain management therapies. |

| Neuropharmacology | Behavioral tests in mice indicated improvements in anxiety-like behaviors, suggesting anxiolytic properties. |

Case Studies

- Cancer Research : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines, showing IC50 values in the low micromolar range. This supports its potential as a lead compound for further development in oncology.

- Pain Management : A recent animal study published in Pharmacology Biochemistry and Behavior highlighted the analgesic effects of this compound when administered in a chronic pain model. The results showed a significant reduction in pain scores compared to controls.

- Anxiolytic Effects : A behavioral pharmacology study indicated that administration of the compound resulted in reduced anxiety-like behaviors in mice subjected to stress tests, suggesting potential applications in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.